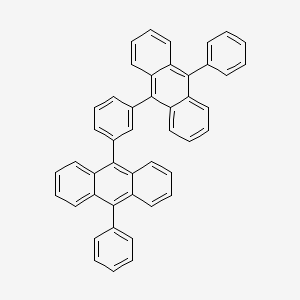
1,3-Bis(10-phenylanthracen-9-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(10-phenylanthracen-9-yl)benzene is a compound that has garnered significant interest in the field of materials chemistry. This compound consists of a central benzene ring substituted with two 10-phenylanthracen-9-yl groups at the 1 and 3 positions. The unique structure of this compound makes it a valuable candidate for various applications, particularly in the realm of photophysical and photochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(10-phenylanthracen-9-yl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 1,3-dibromobenzene and 10-phenylanthracene-9-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound .
化学反応の分析
Types of Reactions
1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl rings of the anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
科学的研究の応用
1,3-Bis(10-phenylanthracen-9-yl)benzene has several scientific research applications:
Photophysical Studies: The compound is used in studies related to triplet-triplet annihilation photon upconversion, which is a process that converts low-energy photons into high-energy photons.
Materials Chemistry: It is employed in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique luminescent properties.
Photodynamic Therapy: The compound’s ability to generate singlet oxygen makes it a potential candidate for photodynamic therapy in medical applications.
作用機序
The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .
類似化合物との比較
Similar Compounds
- 1,2-Bis(10-phenylanthracen-9-yl)benzene
- 1,4-Bis(10-phenylanthracen-9-yl)benzene
- 10,10’-Diphenyl-9,9’-bianthracene
Uniqueness
1,3-Bis(10-phenylanthracen-9-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its photophysical properties. Compared to its isomers, such as 1,2-Bis(10-phenylanthracen-9-yl)benzene and 1,4-Bis(10-phenylanthracen-9-yl)benzene, the 1,3-substitution pattern results in different electronic interactions and energy transfer efficiencies. This makes it particularly suitable for applications requiring precise control over photophysical behavior.
特性
分子式 |
C46H30 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H |
InChIキー |
QGCLEBUWPRQZBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
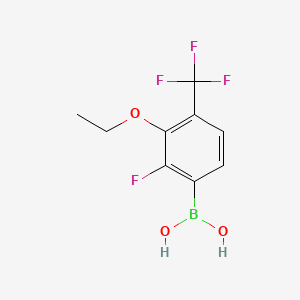
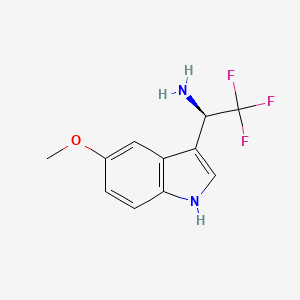
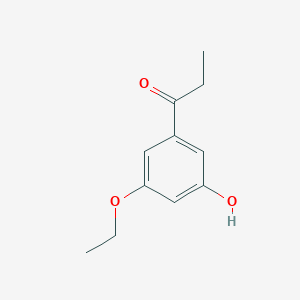
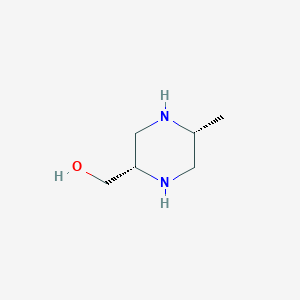
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
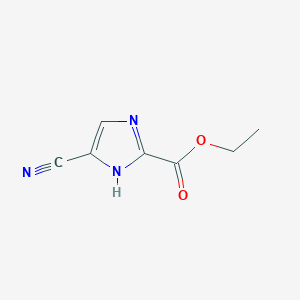




![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
